Candicine iodide Candicine iodide
Brand Name: Vulcanchem
CAS No.: 1976-98-3
VCID: VC17324784
InChI: InChI=1S/C11H17NO.HI/c1-12(2,3)9-8-10-4-6-11(13)7-5-10;/h4-7H,8-9H2,1-3H3;1H
SMILES:
Molecular Formula: C11H18INO
Molecular Weight: 307.17 g/mol

Candicine iodide

CAS No.: 1976-98-3

Cat. No.: VC17324784

Molecular Formula: C11H18INO

Molecular Weight: 307.17 g/mol

* For research use only. Not for human or veterinary use.

Candicine iodide - 1976-98-3

Specification

CAS No. 1976-98-3
Molecular Formula C11H18INO
Molecular Weight 307.17 g/mol
IUPAC Name 2-(4-hydroxyphenyl)ethyl-trimethylazanium;iodide
Standard InChI InChI=1S/C11H17NO.HI/c1-12(2,3)9-8-10-4-6-11(13)7-5-10;/h4-7H,8-9H2,1-3H3;1H
Standard InChI Key KSKJBRYLJGRXCN-UHFFFAOYSA-N
Canonical SMILES C[N+](C)(C)CCC1=CC=C(C=C1)O.[I-]

Introduction

Chemical Identity and Nomenclature

Systematic Classification

Candicine iodide is systematically named 2-(4-hydroxyphenyl)-N,N,N-trimethylethan-1-aminium iodide . Its IUPAC name, 2-(4-hydroxyphenyl)ethyl-trimethylazanium; iodide, reflects the integration of a phenolic hydroxyl group with a quaternary ammonium center . The compound belongs to the class of arylalkylammonium salts, characterized by aromatic rings linked to ammonium moieties.

Synonyms and Registry Identifiers

The compound is cataloged under multiple identifiers:

  • CAS Registry: 1976-98-3

  • PubChem CID: 15127809

  • ChEMBL ID: CHEMBL448490

  • NSC Number: 34093
    Alternative names include hordenine methiodide and [2-(4-hydroxyphenyl)ethyl]trimethylammonium iodide, underscoring its structural relationship to hordenine and candicine .

Molecular Structure and Physicochemical Properties

Structural Features

Candicine iodide comprises:

  • A 4-hydroxyphenyl group linked to an ethyl chain.

  • A trimethylammonium group quaternized with an iodide counterion .
    The SMILES notation C[N+](C)(C)CCC1=CC=C(C=C1)O.[I-] succinctly captures this architecture .

Table 1: Key Molecular Descriptors of Candicine Iodide

PropertyValueComputational Method
Molecular Weight307.17 g/molPubChem 2.2
Hydrogen Bond Donors1Cactvs 3.4.8.18
Hydrogen Bond Acceptors2Cactvs 3.4.8.18
Rotatable Bonds3Cactvs 3.4.8.18
Exact Mass307.04331 DaPubChem 2.2

Spectroscopic and Crystallographic Data

While crystallographic data for candicine iodide remain unpublished, its parent compound, candicine (CID 23135), exhibits a planar aromatic ring and extended alkyl chain conformation . The iodide ion likely occupies lattice positions stabilized by electrostatic interactions with the quaternary ammonium center.

Synthesis and Derivative Formation

Synthetic Pathways

Candicine iodide is synthesized via quaternization of candicine (2-(4-hydroxyphenyl)ethylamine) with methyl iodide in polar aprotic solvents . A representative reaction is:
Candicine+3CH3ICandicine iodide+byproducts\text{Candicine} + 3\text{CH}_3\text{I} \rightarrow \text{Candicine iodide} + \text{byproducts}
O-Methylcandicine iodide (C₁₂H₂₀INO), a structural analog, forms through methylation of the phenolic hydroxyl group, yielding a methoxy substituent .

Table 2: Comparative Properties of Candicine Iodide and O-Methylcandicine Iodide

PropertyCandicine IodideO-Methylcandicine Iodide
Molecular FormulaC₁₁H₁₈INOC₁₂H₂₀INO
Molecular Weight307.17 g/mol321.20 g/mol
Key Functional GroupPhenolic -OHMethoxy -OCH₃
CAS Registry1976-98-327946-67-4

Stability and Reactivity

The phenolic -OH group in candicine iodide confers susceptibility to oxidation and hydrogen bonding, while the quaternary ammonium center enhances water solubility . Iodide ions participate in halogen bonding, potentially influencing crystal packing and stability .

Biological and Pharmacological Considerations

Toxicological Profile

Applications and Future Directions

Industrial and Research Uses

  • Phase-transfer catalysis: The iodide ion and cationic ammonium center may facilitate reactions in biphasic systems.

  • Ion-selective electrodes: Potential use in sensing iodide or ammonium ions in environmental samples .

Knowledge Gaps and Research Opportunities

  • Crystallographic studies to resolve solid-state structure.

  • Pharmacokinetic profiling to assess therapeutic potential.

  • Environmental behavior analysis, particularly iodide release kinetics in aqueous systems .

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